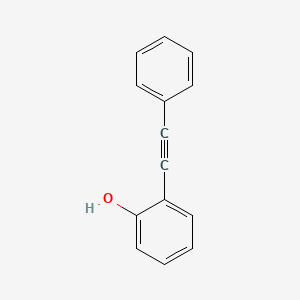

2-(Phenylethynyl)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

92151-73-0 |

|---|---|

Fórmula molecular |

C14H10O |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

2-(2-phenylethynyl)phenol |

InChI |

InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H |

Clave InChI |

PIOMIFUUXIDECW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C#CC2=CC=CC=C2O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Phenylethynyl Phenol and Its Derivatives

Transition-Metal-Catalyzed Synthesis

The formation of the carbon-carbon triple bond in 2-(phenylethynyl)phenol is most commonly achieved through transition-metal catalysis. Palladium, copper, and platinum complexes have all been successfully employed, facilitating cross-coupling and cyclization reactions that are foundational to the synthesis of this compound and its subsequent derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands as the most prevalent and versatile method for synthesizing this compound. Its effectiveness lies in the ability to mediate the coupling of aryl halides with terminal alkynes under relatively mild conditions.

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of this compound. This reaction typically involves the coupling of a 2-halophenol, such as 2-iodophenol (B132878) or 2-bromophenol, with phenylacetylene (B144264). orgsyn.orgrsc.org The process is generally co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper(I) acetylide intermediate. orgsyn.org

A well-documented procedure involves reacting 2-iodophenol with phenylacetylene in the presence of bis(triphenylphosphine)palladium(II) dichloride as the palladium source and copper(I) iodide as the co-catalyst. orgsyn.org The reaction proceeds effectively in a solvent system like toluene (B28343) with a base such as diisopropylamine (B44863) at room temperature over several hours, yielding this compound. orgsyn.org While 2-iodophenols are highly reactive, 2-bromophenols and, in some cases, the less reactive 2-chlorophenols have also been used as substrates, often requiring more robust catalytic systems or harsher conditions. rsc.org The reaction sequence begins with the palladium(0) catalyst and culminates in the formation of the desired C(sp²)-C(sp) bond, regenerating the catalyst for subsequent cycles.

Table 1: Example of a Sonogashira Coupling Reaction for this compound Synthesis orgsyn.org

| Parameter | Condition |

| Aryl Halide | 2-Iodophenol |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Copper Co-catalyst | Copper(I) iodide |

| Base | Diisopropylamine |

| Solvent | Toluene |

| Temperature | 25 °C |

| Time | 8.5 hours |

| Yield | 51.4% |

The efficiency and outcome of the Sonogashira coupling are profoundly influenced by the choice of ligand coordinated to the palladium center and the catalyst loading. Traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are effective but may require relatively high catalyst loads. acs.orglibretexts.org Modern research focuses on developing more active and stable catalytic systems to improve yields, reduce reaction times, and lower the amount of precious metal required.

Ligand design plays a crucial role. Bulky and electron-rich phosphine (B1218219) ligands can enhance catalyst activity. For instance, a highly efficient system utilizing a tetraphosphine ligand with a [Pd(η³-C₃H₅)Cl]₂ precursor enabled the synthesis of benzofurans from 2-bromophenols with catalyst loadings as low as 0.0001 mol%, achieving a turnover number (TON) up to 870,000. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands. nih.gov A bridged-bis(NHC)palladium(II) complex was shown to be effective in the cyclocarbonylative Sonogashira reaction of 2-iodophenol and phenylacetylene, with its performance being dependent on the base and solvent system. nih.gov

Furthermore, the development of air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), facilitates copper-free Sonogashira reactions at room temperature. nih.gov Studies on this system show that a 5 mol% catalyst loading can achieve a 96% yield in just 30 minutes, while reducing the load to 0.5 mol% still results in complete conversion, albeit over a longer period of 18 hours. acs.orgnih.gov

Table 2: Effect of Catalyst Loading and Ligand Type on the Sonogashira Reaction

| Catalyst System | Substrates | Catalyst Load | Conditions | Outcome/Yield | Reference |

| [Pd(η³-C₃H₅)Cl]₂ / Tetraphosphine | 2-Bromo-3-hydroxypyridine + Phenylacetylene | 0.0001 mol% | Cs₂CO₃, DMF, 130°C, 40h | 87% Yield (TON 870,000) | rsc.org |

| Bridged-bis(NHC)Pd(II) | 2-Iodophenol + Phenylacetylene | 0.5 mol% | Et₂NH, THF, 100°C, 16h | 80% Conversion | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | 4-Bromoanisole + Phenylacetylene | 5.0 mol% | TMP, DMSO, rt, 0.5h | 96% Yield | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | 4-Bromoanisole + Phenylacetylene | 2.5 mol% | TMP, DMSO, rt, 0.5h | 77% Yield | nih.gov |

Copper-Catalyzed Synthetic Routes

While copper is a ubiquitous co-catalyst in Sonogashira reactions, it can also serve as the primary catalyst in certain synthetic transformations involving this compound. rsc.orgrsc.org A notable example is the copper-catalyzed intramolecular cyclization of this compound to produce 2-phenylbenzo[b]furan. rsc.orgrsc.org This reaction represents a key step in the derivatization of the parent compound.

In a typical procedure, this compound is treated with a catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), and a base like cesium carbonate (Cs₂CO₃) in a solvent such as acetonitrile (B52724) (CH₃CN) at room temperature. rsc.org This protocol is efficient, proceeds under mild conditions, and tolerates a variety of functional groups on the phenylethynylphenol scaffold. rsc.org The reaction is believed to proceed via the formation of a copper phenoxide, which then undergoes an intramolecular nucleophilic attack on the alkyne, leading to the cyclized benzofuran (B130515) product.

Table 3: Screening of Copper Catalysts for the Intramolecular Cyclization of this compound rsc.org

| Entry | Copper Salt | Base | Solvent | Yield of 2-Phenylbenzo[b]furan |

| 1 | CuCl | Cs₂CO₃ | CH₃CN | 93% |

| 2 | CuBr | Cs₂CO₃ | CH₃CN | 89% |

| 3 | CuI | Cs₂CO₃ | CH₃CN | 85% |

| 4 | Cu₂O | Cs₂CO₃ | CH₃CN | 81% |

| 5 | Cu(OAc)₂ | Cs₂CO₃ | CH₃CN | 73% |

Conditions: this compound, copper salt (5 mol%), Cs₂CO₃ (5 mol%), CH₃CN, 23 °C, 5h.

Platinum-Catalyzed Approaches

Platinum catalysts offer an alternative pathway for the transformation of this compound, particularly in reactions involving the activation of its π-system. osti.gov A novel application involves the use of heterogeneous, electrophilic platinum nanoparticles (Pt NPs) to catalyze the hydroalkoxylation of this compound, yielding 2-phenylbenzofuran (B156813). osti.gov

This method is distinct from homogeneous catalysis and relies on the generation of an active electrophilic platinum species on the nanoparticle surface. osti.gov The Pt NPs, often supported on materials like SBA-15 silica, require treatment with an oxidant such as dichlorophenyliodine(III) (PhICl₂) to become catalytically active for this transformation. osti.gov The activated catalyst then facilitates the intramolecular attack of the phenolic oxygen onto the alkyne, achieving excellent yields under relatively mild conditions (100°C). osti.gov This approach highlights the potential of heterogeneous catalysis in synthesizing derivatives from this compound.

Transition-Metal-Free Synthetic Strategies

In a move towards more sustainable and cost-effective chemistry, transition-metal-free methods for synthesizing derivatives from this compound have been developed. These strategies typically rely on the use of strong bases to promote intramolecular reactions. nih.govrsc.org

The intramolecular cyclization of this compound into 2-phenylbenzo[b]furan can be efficiently achieved without any transition metal catalyst. nih.govrsc.orgrsc.org The reaction is promoted by a variety of bases in a suitable solvent. Extensive screening has shown that while several bases can effect the transformation, cesium carbonate (Cs₂CO₃) is particularly effective, providing excellent yields under mild conditions (60 °C in acetonitrile). nih.govrsc.org Other bases like potassium hydroxide (B78521) (KOH) also show good activity, whereas common strong bases such as potassium tert-butoxide (t-BuOK) are surprisingly less effective for this specific transformation. nih.govrsc.org The proposed mechanism involves the deprotonation of the phenolic hydroxyl group by the base to form a phenolate (B1203915) intermediate. nih.govrsc.org This nucleophilic phenolate then undergoes an intramolecular 5-exo-dig cyclization onto the alkyne, followed by protonation to yield the final benzofuran product. nih.gov

Table 4: Evaluation of Bases in the Transition-Metal-Free Cyclization of this compound nih.govrsc.org

| Entry | Base (10 mol%) | Solvent | Yield of 2-Phenylbenzo[b]furan |

| 1 | KOH | MeCN | 89% |

| 2 | NaOH | MeCN | 23% |

| 3 | Cs₂CO₃ | MeCN | 95% |

| 4 | K₂CO₃ | MeCN | 78% |

| 5 | t-BuOK | MeCN | 12% |

| 6 | DBU | MeCN | 45% |

Conditions: this compound (0.3 mmol), base (10 mol%), solvent (3 mL), 60 °C, 12 h.

Base-Mediated Approaches

Base-mediated methodologies are pivotal in the transformation of this compound into more complex heterocyclic structures, particularly 2-substituted benzofurans. These reactions typically proceed without the need for transition-metal catalysts, offering a more economical and environmentally benign synthetic route.

The core mechanism involves the deprotonation of the phenolic hydroxyl group by a suitable base. This generates a nucleophilic phenolate intermediate. Subsequently, an intramolecular nucleophilic cyclization occurs as the phenolate attacks the internal carbon of the alkyne, which may be activated by the base's cation. This 5-exo-dig cyclization forms a benzofuran anion intermediate, which is then protonated to yield the final 2-substituted benzofuran product. rsc.org

Research into these methods has evaluated a range of bases to optimize reaction conditions. Studies using this compound as a model substrate have shown that while common alkali hydroxides like potassium hydroxide (KOH) can effectively catalyze the cyclization, cesium carbonate (Cs₂CO₃) often provides superior results, leading to quantitative yields under mild conditions. rsc.org The enhanced efficacy of Cs₂CO₃ is attributed to its greater basicity and solubility in common organic solvents like acetonitrile, which allows for more powerful activation of the this compound substrate. rsc.orgresearchgate.net

The reaction conditions for the base-catalyzed cyclization of this compound to 2-phenylbenzofuran have been systematically optimized, as detailed in the table below.

| Base (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | Acetonitrile | 60 | 12 | 89 |

| Na₂CO₃ | Acetonitrile | 60 | 12 | Not Detected |

| K₂CO₃ | Acetonitrile | 60 | 12 | Not Detected |

| Cs₂CO₃ | Acetonitrile | 60 | 12 | >99 (Quantitative) |

| Cs₂CO₃ | 1,2-Dichloroethane (DCE) | 60 | 12 | Not Detected |

| Cs₂CO₃ | Tetrahydrofuran (THF) | 60 | 12 | Trace |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) represents an alternative pathway for the synthesis of phenylethynyl-substituted phenols. This class of reactions involves the replacement of a substituent on an aromatic ring, typically a halide, by a nucleophile. SNAr reactions can proceed through two primary mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. libretexts.org

The addition-elimination pathway is favored when the aryl halide contains strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions relative to the leaving group. libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.org In the context of synthesizing this compound, this would theoretically involve the reaction of the phenylacetylide anion with an activated 2-halophenol (e.g., 1-fluoro-2-nitrobenzene) or the reaction of a phenoxide with an activated phenylacetylene halide.

The elimination-addition mechanism occurs under forcing conditions with very strong bases (e.g., NaNH₂) and does not require activation by electron-withdrawing groups. The base abstracts a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the product. libretexts.org

While direct examples for the synthesis of this compound via SNAr are not prominently featured in recent literature, the synthesis of its isomer, 4-(phenylethynyl)phenol, has been described. This synthesis involves the reaction of phenylacetylene with 4-fluorophenol (B42351) or 4-chlorophenol (B41353) in the presence of a strong base like potassium tert-butoxide, avoiding the use of transition metals.

Scalable Production and In Situ Generation Techniques

The production of this compound on a larger scale is critical for its use as a building block in further chemical synthesis. The Sonogashira cross-coupling reaction is a robust and widely employed method for this purpose. A well-documented, gram-scale synthesis has been reported that produces this compound from commercially available starting materials in a single step without the need for protecting groups. orgsyn.org This procedure demonstrates the scalability of the synthesis for practical applications.

The reaction couples 2-iodophenol with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This method has been successfully executed on a multi-gram scale, providing the target compound in good yield after purification. orgsyn.org

| Reagent | Chemical Formula | Quantity | Molar eq. |

|---|---|---|---|

| 2-Iodophenol | C₆H₅IO | 14.0 g | 1.00 |

| Phenylacetylene | C₈H₆ | 10.5 mL | 1.50 |

| Bis(triphenylphosphine)palladium (B8599230) dichloride | PdCl₂(PPh₃)₂ | 1.33 g | 0.03 |

| Copper(I) iodide | CuI | 1.09 g | 0.09 |

| Diisopropylamine | C₆H₁₅N | 8.90 mL | 1.00 |

| Toluene (Solvent) | C₇H₈ | 320 mL | - |

| Product: this compound | C₁₄H₁₀O | 6.34 g (51.4% yield) | - |

Chemical Reactivity and Transformation Pathways of 2 Phenylethynyl Phenol

Fundamental Reaction Classes

The reactivity of 2-(phenylethynyl)phenol can be categorized based on the transformations of its two primary functional groups: the phenolic moiety and the phenylethynyl group.

The phenolic hydroxyl group is susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. researchgate.net Depending on the oxidant and reaction conditions, these reactions can lead to the formation of quinone-type structures or trigger polymerization. For instance, chemical oxidation of simple phenols with hypervalent iodine reagents has been shown to produce benzoquinones. nih.gov In the case of this compound, oxidation would primarily target the hydroxyl-bearing aromatic ring. Air oxidation of phenolic resins, for example, can convert methylene (B1212753) bridges into carbonyls and, under pyrolytic conditions, lead to the formation of fused pyrylium (B1242799) rings. rsc.org

The carbon-carbon triple bond of the phenylethynyl group is a site of unsaturation and can undergo reduction reactions. Catalytic hydrogenation or the use of chemical reducing agents can convert the alkyne to an alkene (phenylethenyl) or, with further reduction, to an alkane (phenylethyl) group. Common reducing agents for such transformations include lithium aluminum hydride and sodium borohydride, which can effectively reduce the phenylethynyl group under mild conditions to form the corresponding phenylethyl derivative.

The acidic proton of the phenolic hydroxyl group can be readily substituted, leading to the formation of ethers and esters.

Esterification: this compound can react with carboxylic acids or their derivatives to form phenyl esters. An efficient method involves an iridium(I)-catalyzed reaction that couples 2-alkynylphenols with carboxylic acids. This process involves the hydration of the alkyne followed by esterification. For example, the reaction of this compound with various carboxylic acids yields the corresponding 2-(2-phenylacetyl)phenyl esters in high yields. rsc.org

Table 1: Iridium(I)-Catalyzed Esterification of this compound with Various Carboxylic Acids rsc.org

| Carboxylic Acid | Product | Yield |

| Acetic Acid | 2-(2-phenylacetyl)phenyl acetate (B1210297) | 91% |

| Phenylacetic Acid | 2-(2-phenylacetyl)phenyl 2-phenylacetate | 88% |

| Cinnamic Acid | 2-(2-phenylacetyl)phenyl cinnamate | 92% |

| Thiophene-2-carboxylic acid | 2-(2-phenylacetyl)phenyl thiophene-2-carboxylate | 97% |

Etherification: The synthesis of aryl ethers from this compound can be achieved through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. Palladium-catalyzed allylic etherification represents another modern approach for forming C-O bonds, reacting phenols with partners like vinyl ethylene (B1197577) carbonate. frontiersin.org While specific examples for the 2-isomer are part of broader studies, the O-alkylation of the related 4-(phenylethynyl)phenol isomer with reagents such as 1,2-dibromoethane (B42909) is well-documented, demonstrating the viability of this transformation. nih.gov

Intramolecular Cyclization Reactions

The proximate positioning of the phenolic hydroxyl group and the ethynyl (B1212043) substituent in this compound facilitates intramolecular cyclization reactions, providing a powerful route to heterocyclic systems, most notably benzo[b]furans.

Intramolecular cyclization of this compound is a key strategy for synthesizing 2-phenylbenzo[b]furan, a core structure in many biologically active molecules. rsc.org

A highly efficient and practical method for synthesizing 2-substituted benzo[b]furans is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols. nih.govsemanticscholar.org In this reaction, a base is used to deprotonate the phenolic hydroxyl group, generating a nucleophilic phenolate (B1203915) intermediate. nih.govrsc.org This phenolate then attacks the adjacent alkyne via a 5-endo-dig cyclization, forming a vinylic anion. Subsequent protonation yields the final 2-substituted benzo[b]furan product. rsc.orgsemanticscholar.org

The choice of base is critical to the success of the reaction. Studies using this compound as a model substrate have shown that cesium carbonate (Cs₂CO₃) is a particularly effective catalyst, often providing quantitative yields under mild conditions (e.g., 60 °C in acetonitrile). nih.govresearchgate.net The superior performance of Cs₂CO₃ is attributed to its higher basicity and better solubility in organic solvents like acetonitrile (B52724) compared to other inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). nih.govresearchgate.net While strong bases like potassium hydroxide (B78521) (KOH) also show good activity, other strong bases such as potassium tert-butoxide (t-BuOK) have been found to be ineffective. nih.govresearchgate.net This methodology is robust and has been successfully applied to gram-scale syntheses. rsc.orgnih.gov

Table 2: Evaluation of Different Bases for the Intramolecular Cyclization of this compound nih.gov

| Base | Solvent | Temperature (°C) | Yield of 2-Phenylbenzo[b]furan |

| KOH | Acetonitrile | 60 | 89% |

| Na₂CO₃ | Acetonitrile | 60 | <5% |

| K₂CO₃ | Acetonitrile | 60 | No reaction |

| Cs₂CO₃ | Acetonitrile | 60 | Quantitative |

| t-BuOK | Acetonitrile | 60 | No reaction |

| NaOMe | Acetonitrile | 60 | <5% |

| NaOEt | Acetonitrile | 60 | <5% |

Synthesis of 2-Substituted Benzo[b]furans

Transition-Metal-Catalyzed Cyclization (e.g., Cu, Pd, Au, Pt)

The intramolecular cyclization of this compound and its derivatives is a powerful method for the synthesis of 2-substituted benzofurans, a structural motif present in many biologically active compounds and natural products. rsc.org This transformation is frequently catalyzed by a range of transition metals, including palladium, copper, gold, and platinum. rsc.orgsemanticscholar.org

Palladium catalysts, such as palladium(II) acetate and bis(triphenylphosphine)palladium (B8599230) dichloride, have been extensively used. acs.orgacs.org For instance, the combination of a palladium(II) acyclic diaminocarbene complex has been shown to effectively catalyze the one-pot tandem Hiyama alkynylation/cyclization of 2-iodophenol (B132878) with triethoxy(phenylethynyl)silane to produce 2-phenylbenzofuran (B156813) in good yield. acs.org The reaction proceeds through the formation of a phenolate intermediate, which then undergoes intramolecular nucleophilic attack on the alkyne, activated by the metal catalyst. nih.gov

Copper catalysts, often in conjunction with palladium in Sonogashira coupling reactions, also play a crucial role in benzofuran (B130515) synthesis from this compound precursors. acs.orgorgsyn.org Furthermore, copper(II) catalysts have been employed in the annulative formylation of related o-alkynylanilines to produce 3-formyl indoles, demonstrating the versatility of copper in catalyzing cyclization and subsequent functionalization. nih.govrsc.org

Gold and platinum catalysts are also effective in promoting the cyclization of 2-ynylphenols. rsc.orgsemanticscholar.org These metals, known for their oxophilicity, can activate the alkyne moiety towards nucleophilic attack by the phenolic oxygen. While specific examples focusing solely on this compound are part of a broader class of reactions, the general mechanism involves the coordination of the metal to the alkyne, which increases its electrophilicity and facilitates the ring-closing reaction.

Interestingly, a transition-metal-free approach using cesium carbonate as a base has also been developed for the intramolecular cyclization of 2-ynylphenols. rsc.orgsemanticscholar.orgnih.govrsc.org This method provides an efficient and more environmentally benign alternative to transition-metal-catalyzed processes. rsc.orgrsc.org The reaction is believed to proceed through the formation of a cesium phenolate, which then undergoes intramolecular nucleophilic addition to the alkyne. semanticscholar.orgnih.govrsc.org

Table 1: Comparison of Catalytic Systems for the Cyclization of this compound to 2-Phenylbenzofuran

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (10 mol %) | K₂CO₃ | DMF | Room Temp | High | acs.org |

| Pd-ADC Complex (2 mol %) | NaOH | 1,4-dioxane/H₂O | 80 | 57 | acs.org |

| Cs₂CO₃ | - | Acetonitrile | 60 | 100 | nih.govrsc.org |

| KOH | - | Acetonitrile | 60 | 89 | nih.govrsc.org |

Electrochemical Cyclization for Selenylbenzo[b]furan Derivatives

A novel and sustainable approach for the synthesis of selenylbenzo[b]furan derivatives involves the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diorganoyl diselenides. frontiersin.orgnih.govresearchgate.netnih.gov This method avoids the use of transition metals and chemical oxidants, offering a greener alternative to traditional synthetic routes. nih.govresearchgate.netnih.gov

The reaction is typically carried out in an undivided cell using platinum electrodes under a constant current. frontiersin.orgnih.govresearchgate.net In a typical procedure, this compound is electrolyzed in the presence of a diselenide, such as diphenyl diselenide, and a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO₄) in acetonitrile. frontiersin.orgresearchgate.net This process affords a variety of 3-selenylbenzo[b]furan derivatives in good to excellent yields. frontiersin.orgnih.govresearchgate.netnih.gov

The reaction demonstrates good functional group tolerance and can be performed at room temperature and open to the air. frontiersin.orgnih.govresearchgate.net The scalability of this electrochemical method has also been demonstrated, with gram-scale synthesis of 2-phenyl-3-(phenylselanyl)benzo[b]furan being achieved. frontiersin.orgnih.gov Mechanistic studies suggest the formation of a selenyl radical cation, which then participates in the cyclization cascade.

Table 2: Electrochemical Synthesis of Selenylbenzo[b]furan Derivatives from this compound

| Diselenide | Product | Yield (%) | Reference |

| Diphenyl diselenide | 2-phenyl-3-(phenylselanyl)benzo[b]furan | 91 | frontiersin.org |

| Di-p-tolyl diselenide | 2-phenyl-3-(p-tolylselanyl)benzo[b]furan | 85 | semanticscholar.org |

| Bis(thiophen-2-yl) diselenide | 2-phenyl-3-(thiophen-2-ylselanyl)benzo[b]furan | 31 | frontiersin.org |

Formation of Indole (B1671886) Derivatives from Related o-Alkynylanilines

While not a direct reaction of this compound, the synthesis of indole derivatives from the structurally related o-alkynylanilines provides valuable insight into the reactivity of the o-alkynylaryl scaffold. The intramolecular cyclization of o-alkynylanilines is a powerful strategy for constructing the indole ring system, a core component of many pharmaceuticals and natural products. tandfonline.com

This transformation can be catalyzed by a variety of transition metals, including palladium, copper, silver, gold, and iron. nih.gov These catalysts activate the alkyne and/or the amine group, facilitating the intramolecular nucleophilic attack that leads to the formation of the indole ring. tandfonline.com For example, a copper(II)-catalyzed reaction of o-alkynylanilines with dimethylformamide (DMF) has been developed for the one-pot synthesis of 3-formyl indoles. nih.govrsc.org This reaction proceeds through a cascade 5-endo-dig cyclization followed by formylation. nih.govrsc.org

In addition to transition metal catalysis, other methods for the synthesis of indoles from o-alkynylanilines have been explored. A novel approach utilizes potassium sulfide (B99878) (K₂S) to generate a trisulfur (B1217805) radical anion (S₃•⁻), which initiates the intramolecular cyclization of 2-(phenylethynyl)aniline to yield 2-phenylindole (B188600) in high yields. tandfonline.comresearcher.life This method offers a new pathway for indole synthesis and a novel application of the trisulfur radical anion in organic synthesis. tandfonline.comresearcher.life

Generation of Benzofuran-3(2H)-ones

The synthesis of benzofuran-3(2H)-ones, also known as aurones, represents another important transformation pathway for derivatives of this compound. These compounds are of interest due to their biological activities. organic-chemistry.org

Several catalytic methods have been developed for the synthesis of benzofuran-3(2H)-ones. For instance, a rhodium(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes with ethynylbenziodoxolones (EBX) reagents can produce C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.org Another approach involves a mercury(II) triflate-catalyzed addition of N-oxides to alkynes, which forms an enolonium species that can undergo intramolecular nucleophilic attack by a hydroxyl group to yield coumaran-3-ones. organic-chemistry.org

Furthermore, a rhodium/cobalt relay-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids provides access to benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org An asymmetric dual-metal relay catalysis combining rhodium and palladium has also been developed for the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org

Tandem and Cascade Reactions

Tandem and cascade reactions involving this compound and its derivatives offer efficient and atom-economical routes to complex molecular architectures. These reactions combine multiple bond-forming events in a single operation, often leading to the rapid construction of heterocyclic frameworks.

Palladium(II)-Catalyzed Tandem Cycloannulative-Alkenylation with Vinyl Sulfones

A highly efficient palladium(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynylphenols with (E)-β-iodovinyl sulfones has been developed for the direct synthesis of 3-(vinylsulfonyl)benzoheterole derivatives. acs.orgnih.govresearchgate.net This reaction provides a direct C(sp²)-C(sp²) cross-coupling, leading to vinyl sulfone-tethered benzofurans in good to high yields with excellent stereoselectivity. acs.orgnih.gov

The reaction is typically carried out using palladium(II) acetate as the catalyst and potassium carbonate as the base in a solvent like DMF at room temperature. acs.org The proposed mechanism involves an initial oxypalladation of the o-alkynylphenol to generate a 3-benzofuryl-palladium species. acs.org This intermediate then undergoes a C(sp²)-C(sp²) cross-coupling with the (E)-β-iodovinyl sulfone to furnish the final product. acs.org

This tandem process has been shown to be scalable to the gram scale and can also be applied to the synthesis of vinyl sulfone-tethered indoles from o-alkynylanilines. acs.orgnih.gov The resulting products are of interest due to the potential biological activities associated with both the benzofuran/indole and vinyl sulfone motifs. nih.gov

Table 3: Palladium-Catalyzed Tandem Cycloannulative-Alkenylation of this compound

| Vinyl Sulfone | Product | Yield (%) | Reference |

| (E)-β-Iodovinyl phenyl sulfone | 2-Phenyl-3-((E)-2-(phenylsulfonyl)vinyl)benzofuran | 85 | acs.org |

| (E)-β-Iodovinyl tolyl sulfone | 2-Phenyl-3-((E)-2-(tosyl)vinyl)benzofuran | 82 | acs.org |

Iridium(I)-Catalyzed Hydration/Esterification for ortho-Acyloxyketones

An iridium(I)-catalyzed tandem hydration/esterification of 2-alkynylphenols with carboxylic acids has been reported to produce aromatic ortho-acyloxyketones. rsc.org This reaction proceeds via a regio- and stereoselective addition followed by an intramolecular rearrangement. rsc.org

The reaction features mild conditions and a broad substrate scope, accommodating various 2-alkynylphenols and carboxylic acids. rsc.org While the specific application to this compound is part of a larger study, the general transformation highlights a unique reactivity pathway for this class of compounds, leading to the formation of functionalized ketones rather than the more common benzofuran products. rsc.org The synthetic utility of the resulting ortho-acyloxyketones has been demonstrated through further chemical transformations. rsc.org

Rearrangement Reactions

Rearrangement reactions of this compound and its derivatives are pivotal in synthesizing various cyclic and polycyclic compounds. These transformations often proceed through intricate mechanistic pathways, leading to significant structural reorganization.

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a classic organic reaction that converts 1,1-diaryl-2-halo-alkenes into 1,2-diaryl-alkynes upon treatment with a strong base. wikipedia.org The generally accepted mechanism involves the deprotonation of the vinylic hydrogen by a strong base, followed by α-elimination to generate a vinyl carbene intermediate. wikipedia.orgechemi.comstackexchange.com This intermediate then undergoes a 1,2-aryl migration to furnish the final alkyne product. wikipedia.orgechemi.comstackexchange.com Studies have shown that the aryl group positioned anti to the halogen is the one that preferentially migrates. stackexchange.com

The FBW rearrangement has proven to be a valuable method for the synthesis of polyyne structures. researchgate.net Its scope has been broadened through the development of one-pot procedures that are tolerant of various functional groups, enabling the synthesis of complex polyynes. researchgate.net

While the classical FBW rearrangement starts from a vinyl halide, analogous rearrangements can be initiated from other precursors. The fundamental principle involves the generation of a vinylidene carbene or a similar reactive intermediate that can trigger a 1,2-migration.

Sequential rearrangement and cyclization reactions of this compound derivatives provide access to a variety of heterocyclic systems. For instance, a metal-free, K₂CO₃-promoted reaction between N-phenoxyamides and alkynylbenziodoxolones proceeds through a tandem sequence involving a stackexchange.comstackexchange.com-rearrangement, alkylidene carbene insertion, Michael addition, and finally cyclization to yield 2-(oxazol-5-yl)phenol (B1358783) derivatives. acs.org

In a different approach, the Sonogashira coupling of 6-halopurines with 2-propynylphenol, a molecule related to this compound, does not lead to direct cyclization. researchgate.net Instead, the initial coupling product undergoes an unexpected rearrangement under basic conditions to form 6-(3-phenoxypropa-1,2-dienyl)purines. researchgate.net Theoretical calculations have indicated that the resulting allene (B1206475) structures are more stable than their alkyne isomers. researchgate.net

Furthermore, palladium-catalyzed tandem cycloannulative-alkenylation of o-alkynylphenols with (E)-β-iodovinyl sulfones offers a direct route to 3-(vinylsulfonyl)benzoheterole derivatives. acs.org This process involves a sequence of reactions that ultimately builds a complex heterocyclic framework.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org this compound and its aldehyde analogue, 2-(phenylethynyl)benzaldehyde, are valuable substrates in such reactions.

A notable example is the three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide. rsc.org This reaction can be selectively steered towards three different products—a phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, a 1,2-dihydro-isoquinoline, or a 2H-isoindoline—by carefully choosing the catalyst and reaction conditions. rsc.org For the synthesis of the N-(2-(phenylethynyl)benzyl)amine derivative, no catalyst is required. rsc.org Zirconium(IV) chloride is effective for forming the isoquinoline (B145761) ring, while silver acetate selectively catalyzes the formation of the 2H-isoindol-1-ylphosphine oxide. rsc.org

Another MCR involves the reaction of 2-alkynylbenzaldehydes with amines and dimethylphosphonate, catalyzed by a chiral silver spirocyclic phosphate (B84403) acid, to produce chiral phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives with high yields and enantioselectivities. nih.gov

The Betti reaction, a type of MCR, can be adapted to use phenolic compounds. For example, a mixture of 2-aminopyridine (B139424) and benzaldehydes reacts with phenols under solvent-free conditions to produce 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives. nih.gov The mechanism is believed to involve the formation of an imine intermediate, followed by the nucleophilic addition of the phenol (B47542). nih.gov

Catalytic Systems in the Chemistry of 2 Phenylethynyl Phenol

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity for the transformations of 2-(phenylethynyl)phenol. Various transition metal complexes have been effectively employed to catalyze reactions such as cyclizations, couplings, and annulations.

Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Palladium catalysts are widely recognized for their versatility in organic synthesis, particularly in cross-coupling and C-H activation reactions. In the context of this compound and its derivatives, palladium catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) have demonstrated significant utility. wikipedia.orgchemistryviews.orgrsc.org

Pd(OAc)₂ has been instrumental in catalyzing the C-H olefination of phenol (B47542) derivatives, a reaction that can be applied to substrates like this compound to introduce further complexity. nih.gov For instance, palladium-catalyzed reactions of o-alkynylphenols can lead to the formation of functionalized benzofurans. One area of research involves the palladium-catalyzed cascade cyclization-oxidative olefination of tert-butyl 2-alkynylbenzoates, which are structurally related to this compound. In a study, when 2-(phenylethynyl)benzoic acid was reacted with n-butyl acrylate (B77674) in the presence of PdCl₂, the primary product was the cycloisomerized compound. snnu.edu.cn

Pd₂(dba)₃ is a common source of Pd(0) and is a precursor to catalytically active species in a variety of transformations, including cross-coupling reactions. wikipedia.org Its application in the chemistry of this compound often involves its combination with various ligands to tune the reactivity and selectivity of the catalytic system.

| Catalyst | Reaction Type | Substrate Derivative | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | C–H Olefination | Phenol Derivatives | Allows for ortho- and meta-selective olefination, applicable to complex phenols. | nih.gov |

| PdCl₂ | Cyclization | 2-(Phenylethynyl)benzoic acid | Leads to the formation of the cycloisomerization product. | snnu.edu.cn |

| Pd₂(dba)₃ | General Cross-Coupling | Aryl Halides/Alkynes | Serves as a reliable Pd(0) source for various coupling reactions. | wikipedia.org |

Copper Catalysts (e.g., CuI, CuCl)

Copper catalysts, being more economical than their palladium counterparts, have found widespread use in organic synthesis. Copper(I) iodide (CuI) and copper(I) chloride (CuCl) are particularly relevant in reactions involving alkynes.

CuI is a key catalyst in the well-known Sonogashira coupling, which is used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is fundamental for the synthesis of this compound itself. Beyond synthesis, CuI nanoparticles have been shown to be efficient catalysts for the synthesis of alkynyl esters from the cross-coupling of diazoacetates with alkynes. rsc.org This methodology could potentially be applied to modify the phenolic group of this compound. Furthermore, CuI has been employed in the amination of aryl iodides, demonstrating its utility in forming C-N bonds. organic-chemistry.org

Copper(II) chloride (CuCl₂) has been utilized in the aerobic oxychlorination of phenols. researchgate.net This reaction introduces chlorine atoms onto the phenolic ring, offering a pathway to halogenated derivatives of this compound. The mechanism is proposed to involve a one-electron oxidation of the phenol by CuCl₂ to a phenoxy radical. researchgate.net While CuCl is a monovalent species, it is often involved in the catalytic cycles of CuCl₂-mediated reactions. researchgate.netpatsnap.commelscience.com

| Catalyst | Reaction Type | General Substrate | Potential Application for this compound | Reference |

|---|---|---|---|---|

| CuI | Cross-Coupling | Alkynes and Diazoacetates | Esterification of the phenolic hydroxyl group. | rsc.org |

| CuCl₂ | Oxychlorination | Phenols | Chlorination of the phenolic ring. | researchgate.net |

Iridium(I) Catalysts

Iridium catalysts have emerged as powerful tools for various organic transformations, including C-H activation and cyclization reactions. While direct applications of Iridium(I) catalysts specifically with this compound are not extensively documented in the provided search results, related studies suggest potential applications. For instance, iridium-catalyzed intramolecular cyclization of 2-alkynyl diaryl sulfides has been reported to selectively produce sulfur-containing polycyclic compounds. researchgate.net This suggests that iridium catalysts could potentially effect the cyclization of this compound to form oxygen-containing heterocycles. Another study describes the iridium-catalyzed cyclative indenylation through sequential B-C bond formation and cyclization from o-carboranes and propargyl alcohols, highlighting the capability of iridium to catalyze complex cascade reactions. nih.gov

Other Metal Catalysts (e.g., Gold, Rhodium, Zirconium, Silver)

A variety of other transition metals have been shown to catalyze reactions involving this compound and related structures.

Gold Catalysts: Gold catalysis has gained significant attention for its ability to activate alkynes toward nucleophilic attack. Gold catalysts are effective in the synthesis of substituted furans through intermolecular cascade reactions of propargyl alcohols and alkynes. organic-chemistry.org More directly, gold(I)-catalyzed cyclization of o-alkynylphenols is a known method for the synthesis of benzofurans. nih.gov This type of transformation is directly applicable to this compound.

Rhodium Catalysts: Rhodium catalysts have been successfully used in annulation reactions involving phenols. For example, rhodium(III)-catalyzed dearomatizing (3+2) annulation of 2-alkenylphenols with alkynes provides an efficient route to spirocyclic skeletons. epa.gov Rhodium(III) catalysis has also been employed for the C-H/N-H alkyne annulation of nonsymmetric 2-aryl (benz)imidazole derivatives. nih.gov These examples showcase the potential of rhodium catalysts to engage this compound in annulation reactions to construct complex polycyclic systems. researchgate.netmdpi.com

Zirconium Catalysts: While specific applications with this compound are not detailed in the provided results, zirconium-based catalysts are known to be active in various organic transformations. For instance, zirconium tetrachloride (ZrCl₄) has been used to facilitate a de Mayo reaction under visible light. rsc.org Zirconium has also been incorporated into phenol-formaldehyde resins to improve their thermal stability. researchgate.net

Silver Catalysts: Silver catalysts are often used in multicomponent reactions and can promote cyclization and coupling reactions. researchgate.netnih.gov Silver-catalyzed reactions can be a viable strategy for transformations involving the alkyne moiety of this compound. For example, silver catalysis is known to be effective in "click" chemistry, specifically the azide-alkyne cycloaddition. mdpi.com

| Metal Catalyst | Reaction Type | Key Application/Finding | Reference |

|---|---|---|---|

| Gold | Cyclization | Catalyzes the cyclization of o-alkynylphenols to benzofurans. | nih.gov |

| Rhodium | Annulation | Effective in the (3+2) annulation of alkenylphenols with alkynes. | epa.gov |

| Zirconium | General Catalysis | ZrCl₄ can promote photochemical reactions like the de Mayo reaction. | rsc.org |

| Silver | Multicomponent Reactions | Used in various coupling and cyclization reactions, including click chemistry. | researchgate.netnih.govmdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The use of supported metal nanoparticles is a prominent area of research in this field.

Organocatalysis and Metal-Free Catalytic Systems (e.g., Cs₂CO₃)

The development of catalytic systems that avoid the use of transition metals is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. In the chemistry of this compound, metal-free approaches, particularly those employing simple bases as catalysts, have proven effective for facilitating key transformations. nih.govrsc.org These methods offer a practical and efficient alternative for the synthesis of valuable heterocyclic compounds like benzofurans. semanticscholar.org

Research has focused on the intramolecular cyclization of 2-ynylphenols, such as this compound, to produce 2-substituted benzo[b]furans. nih.gov This reaction has been successfully achieved using readily available inorganic bases as catalysts under mild conditions. semanticscholar.org A systematic evaluation of various bases revealed that cesium carbonate (Cs₂CO₃) is a particularly effective catalyst for this transformation. nih.govrsc.org

Detailed studies using this compound as a model substrate have demonstrated the superior catalytic activity of Cs₂CO₃ compared to other inorganic and organic bases. nih.gov The investigation commenced by screening a variety of bases in acetonitrile (B52724) at 60 °C. rsc.org While alkali hydroxides like potassium hydroxide (B78521) (KOH) showed good activity, Cs₂CO₃ provided a quantitative yield of the desired product, 2-phenylbenzo[b]furan. nih.govresearchgate.net The high efficiency of Cs₂CO₃ is attributed to its strong basicity and good solubility in acetonitrile, which enhances its ability to activate the this compound substrate. rsc.org In contrast, other common strong bases such as t-BuOK, NaOMe, and NaOEt showed poor to no activity, and weaker bases like NaOAc were completely inactive. rsc.org

| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |

| 1 | KOH | CH₃CN | 89 |

| 2 | Cs₂CO₃ | CH₃CN | >99 |

| 3 | K₂CO₃ | CH₃CN | 93 |

| 4 | NaOH | CH₃CN | 85 |

| 5 | t-BuOK | CH₃CN | <10 |

| 6 | NaOMe | CH₃CN | ND |

| 7 | NaOEt | CH₃CN | ND |

| 8 | NaOAc | CH₃CN | ND |

| 9 | DBU | CH₃CN | 15 |

| 10 | Cs₂CO₃ | DCE | 65 |

| 11 | Cs₂CO₃ | Toluene (B28343) | 53 |

| 12 | Cs₂CO₃ | THF | 31 |

| 13 | Cs₂CO₃ | Dioxane | 28 |

| 14 | Cs₂CO₃ | DMF | 73 |

Reaction conditions: this compound (0.3 mmol), base (10 mol%), solvent (3 mL), 60 °C, 12 h. Isolated yields. ND = Not Detected. rsc.org

Further optimization revealed that acetonitrile is the optimal solvent for this catalytic system. researchgate.net The reaction proceeds efficiently with a catalyst loading of 10 mol% of Cs₂CO₃ at 60 °C, achieving completion in 6 hours. rsc.org Lowering the catalyst loading or the reaction temperature was found to be unfavorable for the transformation. researchgate.net The robustness of this protocol was demonstrated through semi-gram and gram-scale reactions, which maintained excellent yields, highlighting its potential for practical applications in synthesizing 2-substituted benzofurans. nih.govsemanticscholar.org

The proposed mechanism for the Cs₂CO₃-catalyzed cyclization involves an initial deprotonation of the hydroxyl group of this compound by the base. nih.govrsc.org This step forms a nucleophilic phenolate (B1203915) intermediate. semanticscholar.org Subsequently, an intramolecular nucleophilic attack of the phenolate on the alkyne moiety occurs. nih.gov This cyclization step, which may be facilitated by the cesium ion activating the acetenyl group through a metal–π interaction, results in a benzo[b]furan anion intermediate. rsc.orgsemanticscholar.org The final product, 2-phenylbenzo[b]furan, is formed upon protonation of this intermediate by another molecule of this compound, which also regenerates the phenolate intermediate to continue the catalytic cycle. nih.govrsc.org

Computational and Mechanistic Investigations

Quantum Chemical Studies on Reaction Pathways and Intermediates

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving 2-alkynylphenols, a class of compounds to which 2-(Phenylethynyl)phenol belongs. A principal reaction pathway investigated for these molecules is intramolecular cyclization, which can lead to the formation of valuable benzofuran (B130515) derivatives.

Theoretical studies on related 2-alkynylphenols suggest that metal-catalyzed cyclization, particularly with gold catalysts, proceeds through a series of well-defined intermediates. The initial step typically involves the coordination of the gold(I) catalyst to the alkyne moiety, forming a π-complex. This coordination activates the alkyne, making it more susceptible to nucleophilic attack.

Subsequent intramolecular attack by the phenolic oxygen can proceed via two main pathways: an endo-dig or an exo-dig cyclization. DFT calculations on analogous systems have shown that the regioselectivity is highly dependent on the substitution pattern and the specific catalyst employed. For this compound, a 5-exo-dig cyclization would lead to a vinyl-gold intermediate, which upon protodeauration, would yield a 2-benzylidene-2,3-dihydrobenzofuran. Conversely, a 6-endo-dig pathway would result in a different cyclic structure. Computational models help to determine the relative activation barriers for these competing pathways, thereby predicting the likely product.

In the absence of a metal catalyst, thermal or base-catalyzed cyclization can also occur. Quantum chemical studies on such reactions for 2-ynylphenols reveal a mechanism involving the formation of a phenoxide anion, which then undergoes intramolecular nucleophilic addition to the alkyne. The calculations help to identify key intermediates, such as vinylic anions, and to understand the role of the solvent in stabilizing these charged species.

Elucidation of Transition State Structures and Energy Profiles

A significant contribution of computational chemistry is the ability to characterize the geometry and energy of transition states, which are fleeting structures that cannot be directly observed experimentally. For the gold-catalyzed cyclization of 2-alkynylphenols, DFT calculations have been used to model the transition state for the nucleophilic attack of the hydroxyl group onto the gold-activated alkyne.

These calculations reveal that the transition state involves a specific geometric arrangement where the phenolic oxygen approaches one of the alkyne carbons, while the gold catalyst remains coordinated to the π-system. The bond lengths and angles within this transition state structure provide a detailed picture of the bond-forming and bond-breaking processes.

The energy profile for the entire catalytic cycle can be constructed by calculating the energies of the reactants, intermediates, transition states, and products. A representative, albeit simplified, energy profile for a gold(I)-catalyzed 5-exo-dig cyclization of a generic 2-alkynylphenol is presented below. The relative energies (ΔG) are typically given in kcal/mol.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) (Illustrative) |

|---|---|---|

| R | Reactant + [Au(I)] catalyst | 0.0 |

| TS1 | Transition state for O-H attack on alkyne | +15 to +25 |

| Int1 | Vinyl-gold intermediate | +5 to +10 |

| TS2 | Transition state for protodeauration | +10 to +20 |

| P | Product + [Au(I)] catalyst | -10 to -20 |

Note: These are illustrative energy ranges for a generic 2-alkynylphenol cyclization and may vary for this compound.

These energy profiles are crucial for identifying the rate-determining step of the reaction, which corresponds to the highest energy barrier in the profile. For many gold-catalyzed cyclizations of 2-alkynylphenols, the initial nucleophilic attack of the hydroxyl group on the activated alkyne is found to be the rate-determining step.

Theoretical Rationalization of Regioselectivity and Stereoselectivity

When this compound undergoes reactions such as electrophilic additions or cyclizations, the formation of one constitutional isomer or stereoisomer over another is often observed. Computational studies provide a theoretical framework for understanding the origins of this selectivity.

Regioselectivity: In the context of intramolecular cyclization, the preference for exo versus endo pathways is a question of regioselectivity. DFT calculations can determine the activation energies for both pathways. The pathway with the lower activation energy will be kinetically favored, thus leading to the major product. The electronic and steric properties of the substituents on the alkyne and the aromatic ring play a crucial role in determining these energy barriers. For this compound, the phenyl group on the alkyne will influence the stability of the intermediates and transition states in both pathways.

Stereoselectivity: For reactions that create new chiral centers, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The energy difference between these transition states, even if small, can lead to a significant preference for one product. For instance, in reactions involving chiral catalysts, DFT can model the catalyst-substrate complex and elucidate how the chiral environment of the catalyst directs the reaction to form one enantiomer in excess.

The following table summarizes the key factors influencing selectivity in reactions of 2-alkynylphenols, as often elucidated by theoretical studies.

| Selectivity Type | Influencing Factors | Computational Approach |

|---|---|---|

| Regioselectivity | Steric hindrance, Electronic effects of substituents, Catalyst and ligand size, Ring strain in the transition state | Comparison of activation energies for different reaction pathways (e.g., exo vs. endo cyclization). |

| Stereoselectivity | Non-covalent interactions in the transition state, Chiral catalyst coordination, Steric approach control | Calculation of energies of diastereomeric transition states, Analysis of catalyst-substrate interactions. |

Analysis of Electronic Activation by Catalysts and Reagents

The reactivity of the alkyne moiety in this compound is significantly enhanced by the presence of catalysts, particularly π-acidic metal catalysts like gold(I), platinum(II), and copper(II). Computational methods such as Natural Bond Orbital (NBO) analysis and analysis of molecular orbitals provide a quantitative description of this electronic activation.

Upon coordination of a gold(I) catalyst to the alkyne of this compound, there is a donation of electron density from the alkyne's π-orbitals to the empty orbitals of the metal. Simultaneously, there is a back-donation of electron density from the filled d-orbitals of the metal to the antibonding π*-orbitals of the alkyne. This interaction, known as the Dewar-Chatt-Duncanson model, results in a net polarization of the alkyne, making it more electrophilic and thus more susceptible to nucleophilic attack.

NBO analysis can quantify the charge transfer between the alkyne and the catalyst and the change in electron density at the alkyne carbons. This allows for a detailed understanding of how different catalysts and ligands modulate the electronic properties of the alkyne.

The electronic properties of the substituents on this compound also play a crucial role. The hydroxyl group is an electron-donating group, which increases the electron density of the aromatic ring and can influence the nucleophilicity of the oxygen atom. The phenylethynyl group's electronic nature can be analyzed computationally to understand its influence on the reactivity of the molecule as a whole.

The following table presents a conceptual summary of the electronic effects in the activation of a 2-alkynylphenol by a generic π-acid catalyst.

| Interaction | Description | Computational Evidence |

|---|---|---|

| σ-donation | Donation of electron density from the alkyne π-orbital to an empty metal orbital. | NBO analysis showing charge transfer from the alkyne to the metal. |

| π-back-donation | Donation of electron density from a filled metal d-orbital to the alkyne π*-orbital. | NBO analysis showing charge transfer from the metal to the alkyne. |

| Alkyne Polarization | The alkyne carbons become more electrophilic. | Increased positive partial charges on the alkyne carbons in the catalyst-alkyne complex. |

Advanced Synthetic Applications and Structural Design Principles

Utility as a Key Building Block in Complex Molecule Synthesis

The inherent reactivity of the hydroxyl and ethynyl (B1212043) moieties in 2-(phenylethynyl)phenol facilitates its use as a precursor in the synthesis of a wide array of intricate organic molecules. Its application spans the creation of extended aromatic systems, diverse heterocyclic frameworks, and molecules with significant biological activity.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. chemistryviews.org They are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in optoelectronic materials and devices. chemistryviews.org The synthesis of structurally precise PAHs is crucial for tuning these properties.

Derivatives of this compound serve as valuable precursors for the synthesis of PAHs. chemistryviews.orgtesisenred.net The phenylethynyl group provides a reactive site for annulation reactions, where additional rings are fused onto the existing phenolic backbone. nsf.gov Various catalytic methods, including those employing palladium, have been developed to facilitate the construction of these extended π-conjugated systems from phenol (B47542) derivatives. chemistryviews.orgrsc.org These strategies offer a streamlined approach to complex PAH structures, which are otherwise challenging to assemble. nih.gov For instance, annulative dimerization of phenylene triflates, derived from phenols, has been shown to be an effective method for creating partially fused PAHs, which can then undergo further cyclization to yield the final, fully fused aromatic structure. chemistryviews.org

The strategic placement of the hydroxyl and ethynyl groups in this compound makes it an ideal starting material for intramolecular cyclization reactions to form a variety of heterocyclic compounds.

Benzofurans: Benzofuran (B130515) is a heterocyclic compound found in many natural products and biologically active molecules. d-nb.info this compound can undergo intramolecular cyclization to yield 2-phenylbenzofuran (B156813). This transformation can be catalyzed by various transition metals, including copper, palladium, and gold. rsc.orgnih.govresearchgate.net For example, a copper-catalyzed intramolecular cyclization of this compound provides an efficient route to 2-substituted benzofurans under mild conditions. rsc.org Gold catalysts have also been shown to be effective in promoting the cycloisomerization of o-alkynyl phenols to form benzofuranones, which are important structural motifs in medicinal chemistry. researchgate.net

Indoles: The indole (B1671886) scaffold is a core component of many pharmaceuticals and biologically active compounds. While this compound is a direct precursor to oxygen-containing heterocycles, its amino analogue, 2-(phenylethynyl)aniline, is a key precursor for indole synthesis. rsc.orgresearchgate.net The general strategy involves an intramolecular cyclization of the amino group onto the alkyne. rsc.orgorganic-chemistry.org Copper-catalyzed cyclization of 2-alkynyl tosylanilines, derived from 2-(phenylethynyl)aniline, proceeds smoothly to afford N-tosyl-2-phenyl indoles in high yields. rsc.org This highlights the versatility of the o-alkynylaryl core structure in accessing different heterocyclic systems by simply changing the nucleophilic group.

Pyrazolopyridines: Pyrazolopyridines are fused heterocyclic systems containing both pyrazole (B372694) and pyridine (B92270) rings, and they exhibit a wide range of biological activities. researchgate.netbeilstein-journals.org While not a direct cyclization product of this compound itself, derivatives incorporating the phenylethynylpyrazole moiety are used to construct these complex scaffolds. For instance, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde serves as a starting material for the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. researchgate.netmdpi.com This involves an iodine-mediated electrophilic cyclization of an intermediate derived from the starting carbaldehyde. mdpi.com

Flavones: Flavones are a class of flavonoids based on the 2-phenyl-4H-chromen-4-one backbone and are known for their diverse biological activities. sysrevpharm.orgscispace.com The synthesis of flavones often involves the cyclization of a 1,3-dicarbonyl precursor, which can be derived from o-hydroxyacetophenones. innovareacademics.inbiomedres.us While this compound is not a direct starting material in traditional flavone (B191248) syntheses like the Baker-Venkataraman rearrangement, related phenol derivatives are central to these pathways. scispace.cominnovareacademics.in For example, the reaction of a 2-hydroxyacetophenone (B1195853) with a benzoyl chloride derivative leads to a diketone that can then be cyclized to the flavone core. biomedres.us

Table 1: Synthesis of Heterocyclic Frameworks

| Heterocycle | Precursor Derived from this compound or Analogue | Key Reaction Type | Catalyst/Reagent Example |

| Benzofuran | This compound | Intramolecular Cyclization | Copper(I) chloride (CuCl) rsc.org |

| Indole | 2-(Phenylethynyl)tosylaniline | Intramolecular Cyclization | Copper(I) chloride (CuCl) rsc.org |

| Pyrazolopyridine | 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Electrophilic Cyclization | Iodine (I2) mdpi.com |

| Flavone | 2-Hydroxyacetophenone (related phenol derivative) | Condensation and Cyclization | Potassium hydroxide (B78521) (KOH) scispace.com |

The structural framework of this compound and its derivatives makes it a valuable scaffold for the construction of molecules with potential biological activity and for the design of ligands for metal catalysts. The synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline derivatives has been achieved through a multicomponent reaction involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. rsc.org These resulting compounds are considered potentially biologically active.

Furthermore, the pyrazolopyridine derivatives synthesized from phenylethynyl precursors have been evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing low micromolar GI50 values. mdpi.com Specifically, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was identified as a potent compound that induces cell death. mdpi.com

Principles of Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govacs.org The rigid and planar nature of the phenylethynyl group in this compound and its derivatives plays a crucial role in directing the formation of ordered supramolecular assemblies.

Phenylethynyl frameworks are often incorporated into molecules designed to undergo self-assembly into larger, well-defined structures. nih.govacs.org These assemblies are governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. acs.org Amide-derived organogelators containing rigid, π-conjugated phenylethynyl building blocks have been shown to form supramolecular gels through the self-aggregation of the small molecule gelators into entangled fibrillar networks. nih.govacs.org These materials have potential applications in optoelectronics, light harvesting, and environmental science. acs.org The phenylethynyl unit contributes to the rigidity of the molecular structure, which is often a prerequisite for effective gelation.

The design of cocrystals, which are crystalline solids composed of two or more different neutral molecules held together by non-covalent interactions, is a significant area of crystal engineering. nih.gov The phenol group in this compound is a key functional group for directing the formation of cocrystals through hydrogen bonding. researchgate.net

Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor and can interact with a wide range of hydrogen bond acceptors. rsc.org In the solid state, phenols can form robust supramolecular synthons, such as the phenol–phenolate (B1203915) (PhOH···PhO⁻) interaction, which is a strong, charge-assisted hydrogen bond. researchgate.netnih.gov The reliability of these interactions makes phenols excellent building blocks for the rational design of cocrystals with tailored physicochemical properties. ul.ie

Halogen Bonding: While hydrogen bonding is a dominant interaction for phenols, the introduction of halogen atoms onto the phenylethynyl or phenolic rings can introduce another important non-covalent interaction: halogen bonding. This is the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. The interplay between hydrogen bonding and halogen bonding can be used to control the assembly of molecules in the solid state, leading to the formation of specific crystalline architectures.

Table 2: Non-covalent Interactions in Supramolecular Assembly

| Interaction Type | Description | Role in Phenylethynyl-Substituted Systems |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. japtronline.com | The phenol group is a strong hydrogen bond donor, directing the formation of cocrystals and other self-assembled structures. researchgate.net |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | The phenyl and phenylethynyl groups provide extended π-systems that can participate in stacking interactions, contributing to the stability of supramolecular assemblies. acs.org |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Can be introduced through substitution to provide an additional tool for directing crystal packing and supramolecular assembly. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. acs.org | Contribute to the overall stability of the assembled structures. acs.org |

Novel Methodologies in Polymer Chemistry

The unique structural attributes of this compound, particularly the presence of a reactive hydroxyl group and a polymerizable ethynyl group, have positioned it as a valuable monomer in the development of novel functional polymers. Its rigid phenylethynyl moiety contributes to desirable thermal and mechanical properties in the resulting polymers, while the phenolic hydroxyl group offers a site for further functionalization or can influence the polymer's solubility and intermolecular interactions.

Development of New Polymerization Routes for Functional Polymers

The quest for advanced materials with tailored properties has spurred the development of new polymerization methodologies. In this context, monomers like this compound and its derivatives are instrumental. One significant advancement is the use of palladium-catalyzed alkyne polyannulation. This method provides a novel synthetic route to functional heterocyclic polymers. For instance, the polyannulation of diphenol derivatives with unactivated internal diynes, catalyzed by a palladium complex, yields polymers containing benzofuran moieties with high molecular weights (Mw up to 34,000) and in satisfactory yields. rsc.org These polymers exhibit excellent thermal stability, with a 5% weight loss occurring at temperatures up to 376°C. rsc.org Furthermore, they demonstrate good film-forming capabilities and the resulting thin solid films show high refractive indices. rsc.org

The incorporation of phenylethynyl groups, as found in this compound, into polymer backbones is a key strategy for creating thermosetting materials. Phenylethynyl-terminated oligomers can undergo complex thermal curing reactions involving chain extension, branching, and crosslinking, leading to the formation of a pseudo-three-dimensional network. researchgate.net This network structure imparts exceptional thermal stability, good mechanical properties, and superior chemical resistance to the cured polymer. researchgate.netresearchgate.net For example, phenylethynyl-terminated polyimides (PETIs) are known for their good processability and toughness after curing. researchgate.net The curing process, which occurs at high temperatures (around 350-370°C), proceeds without the evolution of volatile byproducts, which is a significant advantage in the processing of high-performance composites. researchgate.net

The development of functional polymers can also be achieved through multicomponent reactions (MCRs). While not directly involving this compound in the cited research, the principles of MCRs, such as the Kabachnik–Fields (KF) reaction, highlight a versatile strategy for synthesizing polymers with specific functionalities. mdpi.com The KF reaction, for instance, is used to introduce α-aminophosphonate groups into polymer structures, granting them properties like metal chelation and flame retardancy. mdpi.com This approach of using efficient, one-pot reactions to build complex, functional macromolecules could be conceptually applied to monomers containing the phenylethynylphenol scaffold to create novel materials.

Alkyne Polyannulations and Polycyclotrimerization

Alkyne polyannulation is a powerful tool for the synthesis of functional polymers with heterocyclic units in their backbones. A notable example is the palladium-catalyzed polyannulation of diphenols with internal diynes. rsc.org This reaction proceeds effectively in the presence of a catalyst system typically composed of Pd₂(dba)₃, bathophenanthanthroline, silver acetate (B1210297), and copper(II) acetate monohydrate. rsc.org The resulting polymers, which incorporate benzofuran structures, are characterized by high molecular weights and excellent thermal stability. rsc.org This methodology represents a significant advancement in creating functional heterocyclic polymers from readily available phenol and alkyne-containing monomers.

Polycyclotrimerization of aryl-ethynyl compounds is another important polymerization technique that can be conceptually applied to derivatives of this compound. This process typically involves the cyclization of three alkyne units to form a benzene (B151609) ring, leading to the formation of highly branched and cross-linked polyphenylene networks. These networks are known for their exceptional thermal and oxidative stability. While the direct polycyclotrimerization of this compound itself is not detailed in the provided search results, the synthesis of dendritic polyphenylenes often involves the reaction of ethynyl-functionalized precursors. nih.gov For instance, the radial layer-by-layer extension from a core using Diels-Alder reactions between cyclopentadienone derivatives and ethynyl groups is a common strategy for creating large, well-defined polyphenylene structures. nih.gov

The thermal curing of phenylethynyl-terminated oligomers, a process closely related to polycyclotrimerization, results in highly cross-linked networks. researchgate.net Upon heating, the phenylethynyl groups react to form a complex network structure, which can include various polyaromatic linkages. This cross-linking reaction is responsible for the excellent thermomechanical properties and solvent resistance of the cured resins. researchgate.netresearchgate.net The ability to control the molecular weight and backbone structure of the initial oligomers allows for fine-tuning of the processing characteristics and final properties of the thermoset material. researchgate.net

Design Principles and Sensing Mechanisms of Chemosensors

The design of effective chemosensors relies on the integration of a recognition element (receptor) that selectively interacts with the target analyte and a signal transducer that converts this interaction into a measurable signal. The this compound scaffold can be a component of such systems, where the phenol group can act as a recognition site and the phenylethynyl moiety can be part of the signaling unit.

Recognition Elements and Analyte-Receptor Interactions

The recognition element is the core component of a chemosensor, responsible for its selectivity. In the context of sensors based on phenolic compounds, the hydroxyl group can participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal ions. The design of the receptor involves creating a binding pocket or site that is sterically and electronically complementary to the target analyte.

For instance, in phenol-based chemosensors designed for the detection of metal ions, the phenolic oxygen can act as a Lewis base, coordinating to the metal center. The selectivity for a particular metal ion can be tuned by incorporating additional donor atoms (e.g., nitrogen, sulfur) into the receptor structure to satisfy the coordination preferences of the target ion. Schiff base compounds derived from the condensation of a phenol-containing aldehyde with an amine are a common motif in chemosensor design for metal ions like Zn²⁺ and Co²⁺. rsc.org

The analyte-receptor interaction can also be based on specific chemical reactions. For example, chemodosimeters undergo an irreversible chemical reaction with the analyte, leading to a change in the sensor's properties. An example of this is the nucleophilic phosphorylation of a hydroxyl group by organophosphates, which can be used for their detection. researchgate.net

In the broader context of organic molecule recognition, interactions can include π-π stacking, hydrophobic interactions, and induced-fit mechanisms where the receptor conformationally adapts to the analyte upon binding. The design of receptors for neutral molecules often involves creating cavities of specific sizes and shapes, as seen in hosts like cyclodextrins or calixarenes.

Signal Transduction Modalities

The interaction between the analyte and the receptor must be translated into an observable signal. Fluorescent chemosensors are particularly advantageous due to their high sensitivity. nih.govresearchgate.net Several photophysical mechanisms can be exploited for signal transduction.

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor is electronically coupled to a fluorophore. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from a donor unit (often the receptor). Upon analyte binding, the electron-donating or -accepting ability of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The binding of an analyte to the sensor can modulate the push-pull character of this system, leading to a shift in the absorption or emission wavelength. nih.govresearchgate.net This change in the electronic distribution in the excited state results in a detectable colorimetric or fluorometric response.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between a donor fluorophore and an acceptor chromophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm). Analyte binding can induce a conformational change in the sensor that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of donor to acceptor emission. nih.govresearchgate.net A combination of PET and FRET can also be used to design fluorescent sensors with large Stokes shifts. rsc.org

Excimer/Exciplex Formation: An excimer is a dimer of a fluorophore that is formed in the excited state and exhibits a characteristic, red-shifted emission compared to the monomer. An exciplex is a similar excited-state complex formed between two different molecules. The formation of excimers or exciplexes is highly dependent on the proximity and orientation of the interacting species. This principle can be used in sensor design, for example, by attaching pyrene (B120774) units (a fluorophore known for excimer formation) to a molecular scaffold. nih.gov The binding of an analyte could bring two pyrene moieties close together, leading to the appearance of the excimer emission. Phenylethynylpyrene derivatives are known to form excimers and have been used in DNA probes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.